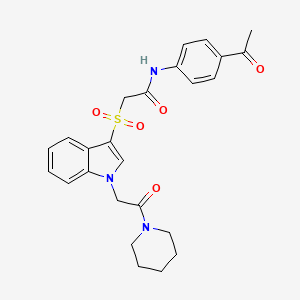

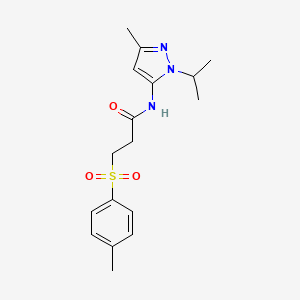

![molecular formula C23H16ClNO3 B2726757 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-72-3](/img/structure/B2726757.png)

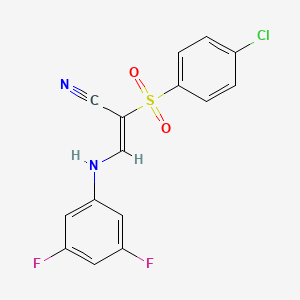

2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of aniline derivatives with acyl chlorides or similar reagents . For example, a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, amide groups, and halogen atoms . In the crystal structure of a related compound, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Carbon-Carbon Bond Formation : Intramolecular 1,4-dipolar cycloaddition techniques utilize compounds similar to 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide for creating carbon-carbon bonds, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This method highlights the compound's role in generating complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).

- Heterocyclic Compound Synthesis : The base-induced ring transformation demonstrates the compound's utility in synthesizing highly functionalized heterocycles, showcasing its versatility in organic synthesis (Pratap & Ram, 2007).

Pharmacological Activities

- Antipathogenic Activity : Thiourea derivatives related to this compound exhibit significant antimicrobial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

- Anticancer Evaluation : Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds structurally related to this compound, indicates moderate to excellent anticancer activity against various cancer cell lines, underscoring the compound's relevance in cancer research (Ravinaik et al., 2021).

Material Science and Polymer Chemistry

- Polyamide Synthesis with Coumarin Chromophores : The compound's framework is utilized in synthesizing new aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit good thermal properties and potential for applications requiring photoresponsive materials (Nechifor, 2009).

Wirkmechanismus

The mechanism of action of similar compounds is not fully understood, but they are believed to work by inhibiting the activity of certain enzymes. For instance, a related compound has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain.

Zukünftige Richtungen

The future directions for research on “2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine and other fields . As our understanding of these compounds increases, new synthesis methods, reactions, and applications may be discovered.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQHRKZIEQYJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)